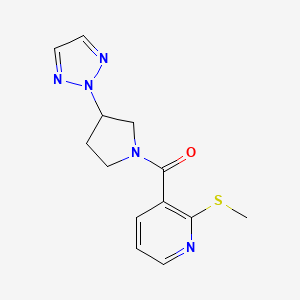

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c1-20-12-11(3-2-5-14-12)13(19)17-8-4-10(9-17)18-15-6-7-16-18/h2-3,5-7,10H,4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBHNMHGUKGPNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring. The pyrrolidine ring can be introduced through a subsequent cyclization reaction, and the methylthio-pyridine moiety can be attached via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: : The triazole ring can be reduced to form a corresponding amine.

Substitution: : The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Electrophilic substitution reactions can be facilitated by using strong acids or Lewis acids.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Amines.

Substitution: : Various substituted pyridines.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its triazole and pyridine moieties make it a candidate for biological studies, including enzyme inhibition and receptor binding.

Medicine: : The compound may have pharmacological properties, such as antimicrobial or antioxidant activity.

Industry: : It can be used in the development of new materials or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors through binding interactions. The triazole ring can form hydrogen bonds, while the pyridine ring can engage in π-π interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Pharmacological Notes | Reference |

|---|---|---|---|---|---|

| Target Compound: (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone | C₁₄H₁₅N₅OS | 309.37 | 2H-triazol-2-yl, methylthio-pyridine | N/A | - |

| (2-(Methylthio)pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | C₁₄H₁₃F₃N₄O₂S | 358.34 | Trifluoromethyl-oxadiazole, methylthio | Higher lipophilicity (CF₃ group) | |

| (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone | C₁₂H₁₀Cl₂N₄O | 297.14 | Azetidine, dichlorophenyl | N/A | |

| (S)-(2-(6-Chloro-7-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone | C₂₃H₂₂ClN₅O₂ | 435.91 | Benzoimidazole, methoxy-triazole | Orexin receptor antagonist | |

| 5-Amino-3-hydroxy-1H-pyrazol-1-ylmethanone | C₉H₇N₅O₂S | 249.25 | Pyrazole, cyano-thiophene | Synthetic intermediate |

Substituent Effects

- Triazole vs. However, oxadiazole’s electron-withdrawing nature (e.g., trifluoromethyl in ) increases metabolic stability.

Pharmacological Potential

- Orexin Receptor Antagonism : The triazole-pyrrolidine motif in the target compound shares structural similarities with orexin antagonists (e.g., ), suggesting possible activity in sleep disorder therapeutics .

- Antimicrobial Activity : Pyridine-triazole hybrids (e.g., ) are associated with antimicrobial properties, though direct evidence for the target compound is lacking.

- Enzyme Inhibition: Methanone derivatives with pyrazole or thiophene moieties () have shown kinase or protease inhibitory effects, hinting at broader therapeutic applications.

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic molecule that integrates a triazole ring, a pyrrolidine moiety, and a methylthio-substituted pyridine. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. The following sections delve into its synthesis, biological properties, and potential applications.

Structural Features

The structural formula of the compound is represented as follows:

Key Components:

- Triazole Ring : Known for its diverse biological activities, including antifungal and anticancer properties.

- Pyrrolidine Moiety : Provides structural rigidity and enhances interaction with biological targets.

- Methylthio Group : Increases lipophilicity and may influence pharmacokinetic properties.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. Common methods include:

- Huisgen Cycloaddition : Used for forming the triazole ring through the reaction of azides and alkynes.

- Nucleophilic Substitution : Incorporation of the methylthio group onto the pyridine ring.

These methods allow for precise control over the compound's structure and properties.

Anticancer Properties

Research indicates that triazole-containing compounds often exhibit significant anticancer activity. For instance, derivatives similar to our compound have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that triazole derivatives could inhibit cell proliferation and migration in cancer cells, with IC50 values ranging from 2.70 µM to 5.04 µM against different cancer lines such as HCT116 and MCF-7 .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Targeting Enzymes and Receptors : The compound may interact with specific enzymes or receptors in cancer cells, leading to altered signaling pathways.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to mitochondrial dysfunction and apoptosis in cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Triazole Derivative A | Contains triazole and pyridine | Anticancer (IC50 = 4.93 µM) |

| Triazole Derivative B | Triazole with additional functional groups | Antifungal and cytotoxic |

| Methylthio-Pyridine C | Methylthio group on pyridine | Antimicrobial |

This table highlights how variations in structure can influence biological activity.

Case Studies

- Study on Anticancer Efficacy : A derivative of the compound showed promising results against HCT116 cells with an IC50 value significantly lower than established anticancer drugs .

- Mechanistic Insights : Research has indicated that triazole-containing hybrids can modulate key proteins involved in cell cycle regulation and apoptosis, suggesting potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.